tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H21N3O2 It is characterized by the presence of an azetidine ring, a tert-butyl carbamate group, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via nucleophilic substitution reactions, often using aniline derivatives.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies.
Drug Development: It is explored for its potential as a pharmacophore in drug design.
Medicine:
Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry:
Material Science: The compound is investigated for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate
- tert-Butyl N-[1-(4-aminophenyl)oxetan-3-yl]carbamate
Uniqueness:
- Structural Features: The presence of the azetidine ring distinguishes it from other similar compounds, providing unique steric and electronic properties.
- Reactivity: The compound’s reactivity profile is influenced by the combination of the azetidine ring and the aminophenyl group, making it suitable for specific chemical transformations.
Properties
CAS No. |
889948-10-1 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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